6-Amino-1-benzyl-1,3-diazinane-2,4-dione
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Overview
Description
6-Amino-1-benzyl-1,3-diazinane-2,4-dione is a heterocyclic compound that belongs to the diazinane family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-benzyl-1,3-diazinane-2,4-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-benzyl-1,3-diazinane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The amino groups in the compound can participate in substitution reactions to form imines, amines, thioureas, and hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one.
Major Products Formed
The major products formed from these reactions include imines, amines, thioureas, and hydrazones, which have various applications in different fields .
Scientific Research Applications
6-Amino-1-benzyl-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent chemosensor for detecting cations and anions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Amino-1-benzyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, as a chemosensor, it operates through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) effects, which enable it to detect various ions with high selectivity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms in the 1,4 positions.
Hexahydropyrimidine: A six-membered ring with two nitrogen atoms in the 1,3 positions.
Uniqueness
6-Amino-1-benzyl-1,3-diazinane-2,4-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6-amino-1-benzyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,15,16) |
InChI Key |
KELYGENZBXJJGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)NC1=O)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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